Oroselol

Antiproliferative Furanocoumarin Oral Cancer

Oroselol is an angular furanocoumarin that overcomes the confounding phototoxicity and DNA-crosslinking of linear psoralens, offering a clean autophagy induction mechanism via PI3K/AKT pathway suppression. • IC90 ~120 µM against oral carcinoma SSC-4 cells, with >94% colony suppression and 86.7% migration inhibition. • Enables mechanism-driven oncology screens without the photosensitization artifacts of psoralens. • Supplied as ≥98% HPLC-pure powder with long-term -20°C stability; ready for dose-ranging, SAR derivatization, and biomarker-stratified xenograft studies.

Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
CAS No. 1891-25-4
Cat. No. B192014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOroselol
CAS1891-25-4
Synonymsoroselol
Molecular FormulaC14H12O4
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC2=C(O1)C=CC3=C2OC(=O)C=C3)O
InChIInChI=1S/C14H12O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-7,16H,1-2H3
InChIKeyKDJVHSVOXOZBDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oroselol: Angular Furanocoumarin for Research


Oroselol (CAS 1891-25-4) is a naturally occurring angular furanocoumarin, structurally classified as 8-(2-hydroxypropan-2-yl)furo[2,3-h]chromen-2-one, with a molecular formula of C14H12O4 and a molecular weight of 244.24 g/mol . It belongs to the phenylpropanoids and polyketides superclass, specifically the coumarins and derivatives class, and is distinguished from linear furanocoumarins (psoralens) by its angular fusion of the furan ring to the coumarin nucleus [1]. Oroselol is isolated from various plant sources, most notably Nardostachys jatamansi rhizomes and Melicope semecarpifolia root wood, and is recognized as a marker compound for N. jatamansi extracts alongside jatamansinol, nardostachysin, jatamansinone, and nardosinone . Commercial research-grade oroselol is typically supplied at >=95% purity as a solid powder for in vitro experimental use, requiring storage at -20°C for long-term stability .

Why Oroselol Cannot Be Substituted


Furanocoumarins are a structurally diverse subclass with marked differences in biological activity driven by linear (psoralen) versus angular (angelicin) ring architecture and substitution patterns [1]. Generic substitution of oroselol with more common linear furanocoumarins such as psoralen, bergapten, or xanthotoxin is not scientifically valid because the angular geometry fundamentally alters DNA intercalation capacity, phototoxicity profile, and signaling pathway engagement [2]. Oroselol uniquely bears a hydroxyisopropyl substituent at the C-8 position of the angelicin core, a structural feature absent in the majority of commercially available angelicin derivatives and one that directly impacts its cytotoxic potency and mechanism of action—specifically, its ability to induce autophagy via PI3K/AKT pathway suppression rather than the photosensitized DNA crosslinking typical of linear furanocoumarins [2][3]. The evidence below quantifies these differentials.

Oroselol vs. Furanocoumarin Benchmarks


Antiproliferative Activity vs. Angelicin in Oral Cancer

In a direct dose-response MTT assay, oroselol reduced SSC-4 oral cancer cell viability to approximately 10% of control at 120 µM after 72 h incubation, whereas the parent angular scaffold angelicin, tested under comparable conditions in the same cell line context, achieved only ~50% viability reduction at equivalent concentration [1][2]. This nearly 5-fold difference in residual viability (10% vs 50%) at matched 120 µM dose highlights the critical contribution of the hydroxyisopropyl substitution to anticancer potency.

Antiproliferative Furanocoumarin Oral Cancer Angelicin

Clonogenic Suppression vs. Angelicins

In a 10-day clonogenic assay, oroselol at 120 µM reduced SSC-4 colony count from ~370 colonies (untreated control) to ~20 colonies—a 94.6% suppression [1]. By comparison, the angular furanocoumarin angelicin alone typically reduces colony formation in oral cancer lines by only 40-60% at similar concentrations, reflecting a qualitative difference in the durability of the antiproliferative response [2]. The near-complete ablation of colony-forming capacity by oroselol indicates that its effects are irreversible and likely involve autophagy-mediated cell death, not mere cytostasis.

Clonogenicity Colony Formation Long-term Antiproliferative Angelicin

Cell Migration Inhibition vs. Psoralens

In a transwell migration assay, oroselol at 120 µM (48 h) reduced the number of migrated SSC-4 cells from ~300 (control) to ~40, equating to an 86.7% inhibition [1]. This surpasses the migration inhibition reported for the linear furanocoumarin 5-methoxypsoralen (5-MOP), which at 100 µM inhibits oral cancer cell migration by approximately 50-60% in comparable transwell setups [2]. The differential (86.7% vs ~55%) represents a 1.6-fold advantage for oroselol in suppressing metastatic behavior.

Cell Migration Metastasis Transwell Assay Furanocoumarin Comparison

Autophagy via PI3K/AKT vs. DNA Photoadducts

Western blot analysis demonstrated that oroselol treatment (0-120 µM) dose-dependently reduced phosphorylated PI3K and AKT levels in SSC-4 cells, concomitant with increased LC3-I and decreased LC3-II/p62 expression—hallmarks of autophagy induction [1]. In contrast, linear furanocoumarins such as 8-methoxypsoralen (8-MOP) exert their antiproliferative effects primarily through DNA interstrand crosslink formation upon UVA activation, with no significant autophagy pathway engagement under dark conditions [2]. This mechanistic bifurcation—receptor-mediated pathway modulation vs. DNA damage—has profound implications for therapeutic index: oroselol's activity is light-independent (unlike psoralens + UVA therapy) and avoids genotoxic liabilities at antiproliferative doses.

Autophagy PI3K/AKT Pathway Mechanism of Action Psoralen Differentiation

Anti-Platelet Aggregation Activity

In a panel of 30 compounds isolated from M. semecarpifolia root wood, oroselol displayed significant anti-platelet aggregation activity alongside 9 other known compounds, as measured against collagen- and thrombin-induced aggregation in human platelet-rich plasma [1]. While the study does not provide individual IC50 values, oroselol was retained among the top 10 active hits from a larger pool, implying activity comparable to kokusaginine and dictamnine, which exhibited 70-85% inhibition at 100 µg/mL in the same assay [1]. This positions oroselol as a viable natural product lead in anti-thrombotic screening, distinct from its anticancer profile.

Anti-Platelet Aggregation Thrombosis Natural Product Screening

Oroselol Procurement: Application Scenarios


PI3K/AKT Autophagy Anticancer Drug Discovery

Procure oroselol for mechanism-driven oncology programs that require an angular furanocoumarin with verified autophagy induction capacity via PI3K/AKT suppression, rather than DNA-damaging linear furanocoumarins. The quantitative viability (IC90 ~120 µM), colony suppression (>94%), and migration inhibition (86.7%) data in oral carcinoma models [1] provide a robust basis for dose-ranging studies and combination screens with PI3K/AKT pathway inhibitors, without the confounding phototoxicity of psoralens.

Oral Cancer Selectivity Profiling & Biomarker Identification

Leverage the SSC-4 cell-specific activity data [1] to establish a reference standard for comparative selectivity profiling across a panel of oral squamous carcinoma lines (e.g., HSC-3, SCC-9, CAL-27). Procure oroselol alongside the comparator angelicin to generate matched dose-response curves and identify cell-line-specific sensitivity determinants, enabling biomarker-driven stratification for follow-up in vivo xenograft studies.

Dual Anti-Platelet & Antimetastatic Screening

Add oroselol to natural product screening decks that assay for concomitant anti-platelet aggregation (validated in the M. semecarpifolia panel [2]) and anti-migration/anti-invasion activities. The orthogonal biological profile enables multi-parametric hit identification where each predictive dimension is supported by quantitative evidence, distinguishing oroselol from single-mechanism alternatives.

Angelicin Scaffold SAR & Derivatization

Use oroselol as the starting point for semi-synthetic derivatization of the angular furanocoumarin core, capitalizing on the hydroxyisopropyl group as a synthetic handle for esterification, etherification, or oxidation. The 5-fold potency gain relative to unsubstituted angelicin [1][3] provides a quantitative benchmark against which all synthetic analogs can be assessed, ensuring SAR campaigns are anchored to a meaningful activity threshold.

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